molecular formula C12H15F2N B1386150 Cyclopentyl(3,4-difluorophenyl)methanamine CAS No. 1021125-72-3

Cyclopentyl(3,4-difluorophenyl)methanamine

Cat. No.: B1386150
CAS No.: 1021125-72-3
M. Wt: 211.25 g/mol
InChI Key: IWDZCJDSWOIBHZ-UHFFFAOYSA-N
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Description

Cyclopentyl(3,4-difluorophenyl)methanamine is a chemical compound with the molecular formula C12H15F2N. It belongs to the class of phenylalkylamines and is known for its potential therapeutic applications due to its activity as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl(3,4-difluorophenyl)methanamine typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild and functional group-tolerant reaction conditions . The general process involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl(3,4-difluorophenyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentyl(3,4-difluorophenyl)methanone, while reduction may yield cyclopentyl(3,4-difluorophenyl)methanol.

Scientific Research Applications

Cyclopentyl(3,4-difluorophenyl)methanamine has been extensively studied for its potential therapeutic applications. It is a potent and selective serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), making it a candidate for the treatment of various medical conditions such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Additionally, it has applications in chemical research as a reagent and intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Cyclopentyl(3,4-difluorophenyl)methanamine involves the inhibition of the reuptake of serotonin, norepinephrine, and dopamine. This increases the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and potentially alleviating symptoms of depression and other disorders. The molecular targets include the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).

Comparison with Similar Compounds

Similar Compounds

  • Cyclopentyl(3,4-difluorophenyl)methanol
  • Cyclopentyl(3,4-difluorophenyl)methanone
  • Cyclopentyl(3,4-difluorophenyl)methane

Uniqueness

Cyclopentyl(3,4-difluorophenyl)methanamine is unique due to its specific activity as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI). This distinguishes it from similar compounds that may not have the same pharmacological profile or therapeutic potential.

Properties

IUPAC Name

cyclopentyl-(3,4-difluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F2N/c13-10-6-5-9(7-11(10)14)12(15)8-3-1-2-4-8/h5-8,12H,1-4,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWDZCJDSWOIBHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC(=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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